phospho-STAT3-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospho-STAT3-IN-2 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, apoptosis, and differentiation. Aberrant activation of STAT3 has been implicated in numerous cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phospho-STAT3-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: Techniques such as column chromatography and recrystallization are used to purify the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Phospho-STAT3-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the functional groups involved but often include the use of catalysts and specific solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Phospho-STAT3-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of STAT3, including its role in cell signaling and gene expression.
Medicine: Investigated as a potential therapeutic agent for treating cancers with aberrant STAT3 activation.
Wirkmechanismus
Phospho-STAT3-IN-2 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis. The compound specifically targets the tyrosine 705 (Tyr705) phosphorylation site on STAT3 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C188-9: Another STAT3 inhibitor that targets the same pathway but with different molecular interactions.
FLLL32: Inhibits STAT3 phosphorylation and DNA binding in various cancer cell lines.
KI16: A novel inhibitor identified through high-throughput screening that targets STAT3-dependent transcription .
Uniqueness
Phospho-STAT3-IN-2 is unique in its high specificity for the Tyr705 phosphorylation site on STAT3, making it a potent inhibitor with minimal off-target effects. This specificity enhances its potential as a therapeutic agent in cancers with aberrant STAT3 activation .
Eigenschaften
Molekularformel |
C18H15NO3 |
---|---|
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
N-hydroxy-5-(4-methoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-22-13-10-8-12(9-11-13)14-4-2-6-16-15(14)5-3-7-17(16)18(20)19-21/h2-11,21H,1H3,(H,19,20) |
InChI-Schlüssel |
NXRUTCYGVNXWIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.